molecular formula C12H8Cl2FN B8420010 2',3-Dichloro-5-fluorobiphenyl-4-amine

2',3-Dichloro-5-fluorobiphenyl-4-amine

Cat. No.: B8420010
M. Wt: 256.10 g/mol
InChI Key: ZZFYULXNXADFFQ-UHFFFAOYSA-N
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Description

2',3-Dichloro-5-fluorobiphenyl-4-amine is a halogenated biphenyl amine derivative with the molecular formula C₁₂H₈Cl₂FN (molecular weight: ~255.91 g/mol). Its structure consists of a biphenyl backbone substituted with chlorine atoms at the 2' and 3 positions, a fluorine atom at the 5 position, and an amine group at the 4 position (Figure 1). The strategic placement of halogens and the amine group influences its electronic properties, solubility, and reactivity, making it a subject of interest in synthetic chemistry .

Properties

Molecular Formula

C12H8Cl2FN

Molecular Weight

256.10 g/mol

IUPAC Name

2-chloro-4-(2-chlorophenyl)-6-fluoroaniline

InChI

InChI=1S/C12H8Cl2FN/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H,16H2

InChI Key

ZZFYULXNXADFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)Cl)N)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2',3-Dichloro-5-fluorobiphenyl-4-amine with key analogs, highlighting differences in substituent positions, molecular properties, and applications:

Compound Name Substituents Amine Position Molecular Formula Molecular Weight Key Properties/Applications
This compound 2',3-Cl; 5-F 4 C₁₂H₈Cl₂FN 255.91 Potential pharmaceutical intermediate; high halogen content may enhance bioactivity
3',4'-Dichloro-5-fluorobiphenyl-2-amine 3',4'-Cl; 5-F 2 C₁₂H₈Cl₂FN 255.91 Used in pharmaceutical synthesis; steric hindrance at position 2 may reduce reactivity
3',4'-Difluoro[1,1'-biphenyl]-2-amine 3',4'-F 2 C₁₂H₉F₂N 205.21 Analytical applications; electron-withdrawing fluorines enhance stability
(3'-Fluorobiphenyl-4-yl)amine hydrochloride 3'-F 4 C₁₂H₁₀FClN 231.67 Laboratory reagent; hydrochloride salt improves solubility
Key Observations:

Substituent Positions: The 2',3-dichloro substitution in the target compound creates a distinct electronic profile compared to 3',4'-dichloro analogs. In 3',4'-difluoro[1,1'-biphenyl]-2-amine, fluorine’s strong electron-withdrawing nature reduces electron density on the aromatic ring, enhancing stability but possibly limiting reactivity in electrophilic substitutions .

Amine Position :

  • Amine groups at position 4 (para to the biphenyl linkage) enable resonance stabilization across the aromatic system, whereas position 2 (ortho) amines experience steric clashes with adjacent substituents, as seen in 3',4'-Dichloro-5-fluorobiphenyl-2-amine .

These differences influence pharmacokinetics and environmental persistence .

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